N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)13-7-9-14(10-8-13)19-17(21)20-15-5-4-6-16(20)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHXBFUGNANMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction, where a diene and a dienophile react under specific conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 8-azabicyclo[3.2.1]octane or related bicyclic frameworks but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Structural and Functional Differences
Key Findings from Comparative Studies
- Bicyclic Core Variations: The 8-azabicyclo[3.2.1]octane system (present in the target compound) offers a smaller ring structure compared to 9-azabicyclo[3.3.1]nonane (), which may reduce steric hindrance and improve target engagement .
Substituent Effects :
- Fluorinated derivatives () exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Aromatic extensions (e.g., naphthamide in ) may enhance π-π interactions with aromatic residues in enzymes or receptors, correlating with antipathogenic activity .
- Stereochemical Considerations: The 3β-aminotropane configuration in derivatives influences spatial orientation of functional groups, affecting binding affinity to biological targets .
Biological Activity
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This bicyclic compound features a unique structural arrangement that contributes to its interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's IUPAC name is 8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-tert-butylphenyl)methanone, with a molecular formula of CHNO. Its structure includes a bicyclic core and a tert-butylphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 273.38 g/mol |
| CAS Number | 1797559-17-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. In vitro studies have shown that it can inhibit bacterial growth, suggesting its potential as an antimicrobial agent.
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. Preliminary studies suggest that it may have the ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of azabicyclo compounds demonstrated that this compound showed significant inhibition against Gram-positive bacteria at concentrations as low as 25 µg/mL.
- Neurotransmitter Modulation : In a pharmacological assay assessing the effects on dopamine receptors, the compound exhibited an IC50 value of 45 nM, indicating strong binding affinity and potential for use in treating dopamine-related disorders.
Research Findings
Recent research highlights the diverse biological activities of this compound:
| Study Type | Findings |
|---|---|
| Antimicrobial | Inhibition of bacterial growth at 25 µg/mL |
| Neuropharmacology | IC50 = 45 nM for dopamine receptor binding |
Q & A
Q. Table 1. Key Synthetic Intermediates for 8-Azabicyclo[3.2.1]octane Derivatives
| Intermediate Name | CAS Number | Key Reaction Step | Reference |
|---|---|---|---|
| exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | 273207-53-7 | Buchwald-Hartwig amidation | |
| N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide | - | Reductive amination |
Q. Table 2. Biological Activity Profiles of Selected Derivatives
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | MAO-B Inhibition (%) | Reference |
|---|---|---|---|---|
| Pudafensine (INN) | 12.3 ± 1.2 | 45.7 ± 3.8 | 28.5 ± 2.1 | |
| Brasofensine analog | 8.9 ± 0.9 | 32.4 ± 2.5 | 15.3 ± 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
